3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran moiety, a methoxyphenoxy group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Preparation of Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, followed by cyclization with hydrazine hydrate.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the triazolothiadiazole core using a suitable linker, such as a methoxyphenoxy group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-yl)-6-[(2-hydroxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the methoxyphenoxy group, which can enhance its solubility and bioavailability compared to similar compounds
Properties
Molecular Formula |
C19H14N4O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O3S/c1-24-14-8-4-5-9-15(14)25-11-17-22-23-18(20-21-19(23)27-17)16-10-12-6-2-3-7-13(12)26-16/h2-10H,11H2,1H3 |
InChI Key |
GLDALOFIOBGDTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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